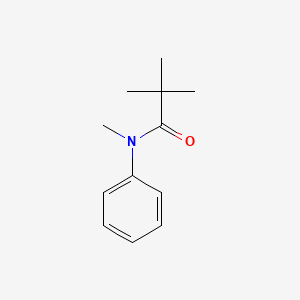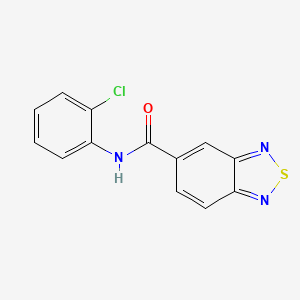![molecular formula C19H21ClN2O3S B3464107 N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3464107.png)
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide, also known as CP-154,526, is a selective antagonist of corticotropin-releasing factor (CRF) receptors. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide works by blocking the binding of CRF to its receptors in the brain. CRF is a neuropeptide that is involved in the regulation of the body's stress response. By blocking the action of CRF, this compound can reduce the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH). It can also reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, this compound can increase the activity of the dopamine system, which is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide has several advantages for use in lab experiments. It is highly selective for CRF receptors and has a low affinity for other receptors. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. This compound can be difficult to synthesize and purify, and it can be expensive to obtain. Additionally, it has a short half-life and may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide. One area of interest is its potential use in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of PTSD. This compound has been shown to reduce the symptoms of PTSD in animal models, and clinical trials are needed to determine its efficacy in humans. Finally, there is interest in developing more selective CRF receptor antagonists that may have fewer side effects than this compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide has been studied for its potential therapeutic applications in several areas, including anxiety, depression, and drug addiction. It has also been investigated for its potential use in the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-26(24,25)22(18-6-4-5-17(20)13-18)14-15-7-9-16(10-8-15)19(23)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPGUADYWBXJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N2CCCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3464030.png)
![2-mercapto-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3464033.png)
![5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3464051.png)
![4-(4-aminophenoxy)-N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-1-hydroxy-2-naphthamide](/img/structure/B3464058.png)

![methyl 2-[(3-chlorobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3464060.png)
![methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3464066.png)

![N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycine](/img/structure/B3464071.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3464081.png)
![N-(3,4-dimethylphenyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3464101.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3464102.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B3464114.png)
